Cas no 59595-94-7 (3-chloro-4-hydroxybenzoyl chloride)

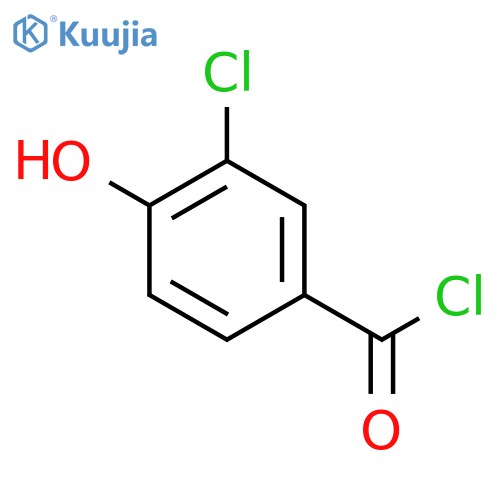

59595-94-7 structure

商品名:3-chloro-4-hydroxybenzoyl chloride

3-chloro-4-hydroxybenzoyl chloride 化学的及び物理的性質

名前と識別子

-

- Benzoyl chloride, 3-chloro-4-hydroxy-

- BENZOYL CHLORIDE, 3-CHLORO-4-HYDROXY

- 3-chloro-4-hydroxybenzoyl chloride

- DTXSID501296845

- SCHEMBL4286582

- LCWGNQGMIMCZJP-UHFFFAOYSA-N

- 59595-94-7

-

- MDL: MFCD11169654

- インチ: InChI=1S/C7H4Cl2O2/c8-5-3-4(7(9)11)1-2-6(5)10/h1-3,10H

- InChIKey: LCWGNQGMIMCZJP-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=C(C=C1C(=O)Cl)Cl)O

計算された属性

- せいみつぶんしりょう: 189.9588348Da

- どういたいしつりょう: 189.9588348Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 161

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 37.3Ų

- 疎水性パラメータ計算基準値(XlogP): 2.9

3-chloro-4-hydroxybenzoyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A014002577-500mg |

3-Chloro-4-hydroxybenzoyl chloride |

59595-94-7 | 97% | 500mg |

$847.60 | 2023-09-01 | |

| Alichem | A014002577-1g |

3-Chloro-4-hydroxybenzoyl chloride |

59595-94-7 | 97% | 1g |

$1445.30 | 2023-09-01 | |

| Enamine | BBV-186693-5.0g |

3-chloro-4-hydroxybenzoyl chloride |

59595-94-7 | 95% | 5.0g |

$1291.0 | 2023-01-04 | |

| Enamine | BBV-186693-2.5g |

3-chloro-4-hydroxybenzoyl chloride |

59595-94-7 | 95% | 2.5g |

$1020.0 | 2023-10-29 | |

| Enamine | BBV-186693-10.0g |

3-chloro-4-hydroxybenzoyl chloride |

59595-94-7 | 95% | 10.0g |

$1623.0 | 2023-01-04 | |

| Enamine | BBV-186693-1.0g |

3-chloro-4-hydroxybenzoyl chloride |

59595-94-7 | 95% | 1.0g |

$492.0 | 2023-01-04 | |

| Enamine | BBV-186693-10g |

3-chloro-4-hydroxybenzoyl chloride |

59595-94-7 | 95% | 10g |

$1623.0 | 2023-10-29 | |

| Alichem | A014002577-250mg |

3-Chloro-4-hydroxybenzoyl chloride |

59595-94-7 | 97% | 250mg |

$480.00 | 2023-09-01 | |

| Enamine | BBV-186693-1g |

3-chloro-4-hydroxybenzoyl chloride |

59595-94-7 | 95% | 1g |

$492.0 | 2023-10-29 | |

| Enamine | BBV-186693-5g |

3-chloro-4-hydroxybenzoyl chloride |

59595-94-7 | 95% | 5g |

$1291.0 | 2023-10-29 |

3-chloro-4-hydroxybenzoyl chloride 関連文献

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

4. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

-

Qian Meng,Jun Nan,Yuxi Mu,Xuehui Zu,Mingqi Guo RSC Adv., 2021,11, 7405-7415

59595-94-7 (3-chloro-4-hydroxybenzoyl chloride) 関連製品

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 61389-26-2(Lignoceric Acid-d4)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

- 855474-56-5(butyl(hexan-2-yl)amine)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量